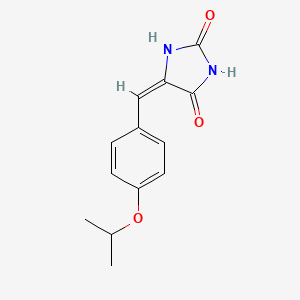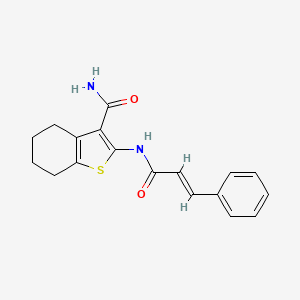![molecular formula C19H17N5O B5596750 2-[(4,8-dimethyl-2-quinazolinyl)amino]-1-methyl-4(1H)-quinazolinone](/img/structure/B5596750.png)
2-[(4,8-dimethyl-2-quinazolinyl)amino]-1-methyl-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,8-dimethyl-2-quinazolinyl)amino]-1-methyl-4(1H)-quinazolinone, also known as DMQX, is a chemical compound that has been extensively studied for its effects on the central nervous system. DMQX is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype.
科学的研究の応用
Macromolecular Adduct Formation and Metabolism
Research into HCAs, such as 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), has explored their genotoxic potential and carcinogenicity in both human and rodent models. Studies utilizing accelerator mass spectrometry (AMS) have investigated the dosimetry of protein and DNA adduct formation by low doses of these compounds, revealing significant insights into their metabolism and interaction with biological macromolecules (Turteltaub et al., 1999). This research is pivotal for understanding the molecular mechanisms underlying the carcinogenic risks associated with exposure to such compounds, suggesting a greater propensity for bioactivation and a lower capacity for detoxification in humans compared to rodents.
Heterocyclic Amines in Diet and Cancer Risk
Another area of research focuses on the presence and implications of HCAs like MeIQx in the human diet, particularly regarding cancer risk. Studies have explored the associations between dietary intake of HCAs and the risk of various cancers, including lung and prostate cancer, by analyzing their presence in cooked meats and their metabolites in human urine and blood samples. For instance, dietary HCA intake has been assessed for its potential role in lung cancer risk among non-smokers and smokers, with findings indicating a significant risk associated with MeIQx consumption (Sinha et al., 2000). Such studies contribute to our understanding of dietary factors in cancer epidemiology and the importance of cooking methods in modulating exposure to carcinogens.
Metabolism and Excretion
The metabolic pathways and excretion of HCAs have also been a subject of research, providing insights into how these compounds are processed by the body. Investigations into the biotransformation and excretion of related compounds in both humans and animal models help elucidate the metabolic fate of HCAs, including their reduction, oxidation, and conjugation reactions. This research is crucial for assessing the bioavailability and potential health risks of HCAs, informing dietary recommendations and risk assessments related to carcinogen exposure from cooked foods (Van Boven & Daenens, 1982).
特性
IUPAC Name |
2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-11-7-6-9-13-12(2)20-18(21-16(11)13)23-19-22-17(25)14-8-4-5-10-15(14)24(19)3/h4-10H,1-3H3,(H,20,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNIIRCXMVYVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC(=O)C4=CC=CC=C4N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(2-nitrophenyl)thio]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5596672.png)

![8-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5596688.png)
![N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5596693.png)
![N-[1-(cyclopentylcarbonyl)-4-piperidinyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5596703.png)


![3-(3-hydroxy-3-methylbutyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]benzamide](/img/structure/B5596716.png)
![N-[1-(3,4-difluorobenzyl)piperidin-4-yl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5596729.png)
![4-(4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5596733.png)
![rel-(4aS,7aS)-6-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]octahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B5596736.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5596751.png)
![1-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5596760.png)
